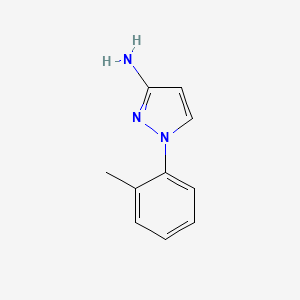

1-(2-Methylphenyl)pyrazol-3-amine

Description

Historical Context and Development

The historical development of this compound is intrinsically linked to the broader evolution of pyrazole chemistry, which commenced with the pioneering work of German chemist Ludwig Knorr in 1883. Knorr's introduction of the term "pyrazole" to describe this class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms established the foundation upon which subsequent research would build. The methodological breakthrough came in 1898 when Hans von Pechmann developed a classical synthesis approach for pyrazole derivatives through the reaction of acetylene with diazomethane, providing chemists with the first practical route to these heterocyclic structures. This early synthetic methodology paved the way for the development of substituted pyrazole derivatives, including the ortho-tolyl substituted variants that would eventually lead to compounds such as this compound.

The specific development of aminopyrazole derivatives emerged as part of the broader exploration of functionalized heterocycles during the mid-twentieth century. Researchers recognized that the introduction of amino groups at strategic positions on the pyrazole ring could significantly enhance the compound's utility as a synthetic intermediate and potential bioactive molecule. The ortho-methylphenyl substitution pattern observed in this compound reflects the systematic investigation of steric and electronic effects that different aromatic substituents could impart to the pyrazole core structure. This compound represents the culmination of decades of methodological refinement in heterocyclic synthesis, where chemists learned to control regioselectivity and functional group compatibility to access specific substitution patterns with high efficiency.

The emergence of this compound as a compound of interest coincided with the growing recognition of pyrazole derivatives as privileged structures in medicinal chemistry. The successful development of pyrazole-based pharmaceuticals, including cyclooxygenase-2 inhibitors and other bioactive molecules, created increased demand for diverse pyrazole scaffolds that could serve as starting points for drug discovery programs. This compound's unique substitution pattern, combining an electron-donating amino group with a sterically demanding ortho-methylphenyl substituent, positioned it as an attractive target for synthetic chemists seeking to expand the available chemical space of pyrazole derivatives.

Position in Heterocyclic Chemistry Literature

Within the expansive field of heterocyclic chemistry, this compound occupies a distinctive position as a representative example of substituted aminopyrazoles that bridge synthetic methodology and practical applications. The compound exemplifies the broader category of nitrogen-containing heterocycles that have become indispensable tools in organic synthesis, serving simultaneously as synthetic targets and as building blocks for more complex molecular architectures. The literature surrounding this compound reflects the dual nature of heterocyclic research, where fundamental studies of reactivity patterns and synthetic methodology development proceed in parallel with application-driven investigations aimed at discovering new bioactive compounds and materials.

The academic literature has extensively documented the synthetic approaches to aminopyrazole derivatives, with this compound serving as a model compound for understanding the reactivity patterns characteristic of this structural class. Research investigations have demonstrated that the amino group at the 3-position of the pyrazole ring exhibits nucleophilic character that can be exploited in various condensation reactions, while the ortho-methylphenyl substituent provides steric hindrance that influences both the compound's reactivity and its three-dimensional structure. These studies have contributed to the broader understanding of how substituent effects modulate the chemical behavior of heterocyclic compounds, providing insights that extend beyond pyrazole chemistry to inform synthetic strategies for other heterocyclic systems.

The compound has also featured prominently in methodological studies focused on the development of efficient synthetic routes to substituted pyrazoles. Researchers have utilized this compound as a test substrate for evaluating new synthetic transformations, including multicomponent reactions, catalytic processes, and novel cyclization strategies. These investigations have not only advanced the specific chemistry of this compound but have also contributed to the general body of knowledge regarding heterocyclic synthesis, establishing precedents that have informed the development of synthetic approaches to related compounds. The literature demonstrates how individual compounds can serve as focal points for broader methodological advances that benefit the entire field of synthetic organic chemistry.

Significance in Pyrazole Research

The significance of this compound in contemporary pyrazole research extends far beyond its individual chemical properties, encompassing its role as a representative member of the aminopyrazole family that has proven instrumental in advancing both fundamental understanding and practical applications. Pyrazole moieties have been recognized as pharmacophores that appear in numerous biologically active compounds, including analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-human immunodeficiency virus agents. The specific substitution pattern present in this compound provides researchers with a versatile scaffold that can be further modified to explore structure-activity relationships and optimize biological properties.

Recent research developments have highlighted the compound's potential as a kinase inhibitor scaffold, particularly in the context of understudied protein kinase families. Investigations into 3-aminopyrazole-based kinase inhibitors have demonstrated that compounds bearing this structural motif can exhibit selective inhibitory activity against specific protein kinases, opening new avenues for therapeutic development. The research has shown that the amino group at the 3-position serves as a crucial hydrogen bond donor that can interact with amino acid residues in the active sites of target enzymes, while the aromatic substitution pattern influences binding affinity and selectivity profiles. These findings have positioned this compound and related compounds at the forefront of kinase inhibitor research, where the quest for selective and potent inhibitors continues to drive synthetic efforts.

The compound has also gained recognition for its utility as a synthetic intermediate in the preparation of more complex heterocyclic systems. Researchers have successfully employed this compound in cyclization reactions that afford fused heterocyclic compounds, including pyrazolo[3,4-b]pyridines and other polycyclic structures. These synthetic transformations have demonstrated the compound's versatility as a building block for accessing diverse molecular architectures, contributing to the expansion of available chemical space for drug discovery and materials science applications. The success of these synthetic approaches has established this compound as a valuable reagent in the arsenal of synthetic chemists working on heterocyclic target synthesis.

General Overview of Chemical and Physical Properties

The chemical and physical properties of this compound reflect the unique combination of structural features that characterize this heterocyclic compound, providing insights into its behavior under various chemical conditions and its potential applications in synthetic chemistry. The compound exhibits a molecular formula of C₁₀H₁₁N₃ with a molecular weight of 173.21 grams per mole, indicating a relatively compact structure that nevertheless incorporates significant functional diversity through the presence of both aromatic and heteroaromatic ring systems. The molecular architecture features a planar pyrazole ring that can participate in various types of intermolecular interactions, while the ortho-methylphenyl substituent introduces conformational flexibility and steric considerations that influence the compound's overall three-dimensional structure.

Spectroscopic characterization of this compound has provided detailed insights into its electronic structure and conformational preferences. The compound's Simplified Molecular Input Line Entry System representation as CC1=CC=CC=C1N2C=CC(=N2)N captures the essential connectivity pattern, while the International Chemical Identifier string InChI=1S/C10H11N3/c1-8-4-2-3-5-9(8)13-7-6-10(11)12-13/h2-7H,1H3,(H2,11,12) provides a more detailed description of the molecular structure. Nuclear magnetic resonance spectroscopy studies have revealed characteristic chemical shifts for the pyrazole ring protons and the aromatic protons of the methylphenyl substituent, allowing for unambiguous structural assignment and purity assessment.

The physical properties of this compound are consistent with its classification as a crystalline organic solid under ambient conditions. The compound exhibits a melting point in the range of 58-59 degrees Celsius when recrystallized from diethyl ether, indicating relatively weak intermolecular forces that can be attributed to the limited hydrogen bonding capability of the amino group and the steric hindrance imposed by the ortho-methylphenyl substituent. Solubility studies have demonstrated that the compound shows moderate solubility in organic solvents such as ethanol, dichloromethane, and dimethyl sulfoxide, while exhibiting limited solubility in water due to its predominantly hydrophobic character. These solubility characteristics have important implications for synthetic applications and purification strategies.

The following table summarizes the key physicochemical properties of this compound:

The chemical reactivity profile of this compound is dominated by the nucleophilic character of the amino group at the 3-position of the pyrazole ring, which can participate in various condensation reactions, acylation processes, and other transformations typical of primary aromatic amines. The compound can undergo nucleophilic substitution reactions with electrophilic reagents, including alkyl halides and acyl chlorides, under appropriate reaction conditions. Additionally, the pyrazole ring system itself can participate in electrophilic aromatic substitution reactions, although the electron-donating nature of the amino group and the steric effects of the ortho-methylphenyl substituent influence the regioselectivity and reactivity patterns observed in these transformations. The compound's stability under various reaction conditions makes it a practical synthetic intermediate for accessing more complex heterocyclic structures through established synthetic protocols.

Properties

IUPAC Name |

1-(2-methylphenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-8-4-2-3-5-9(8)13-7-6-10(11)12-13/h2-7H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWSBWVPBMJHEJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Primary Amines with Diketones

Procedure :

A robust method involves reacting 2-methylaniline with 1,3-diketones (e.g., 2,4-pentanedione) and O-(4-nitrobenzoyl)hydroxylamine in DMF at 85°C. The reaction proceeds via a [3+2] cycloaddition mechanism, forming the pyrazole core.

| Component | Molar Ratio |

|---|---|

| 2-Methylaniline | 1.0 eq |

| 2,4-Pentanedione | 1.1 eq |

| O-(4-Nitrobenzoyl)hydroxylamine | 1.5 eq |

- Workup : After heating, the crude mixture is treated with 1 M NaOH, extracted with DCM, and purified via column chromatography (basic alumina, pentane/Et₂O gradient).

Yield : 38–55% (dependent on substituents).

- ¹H NMR (CDCl₃): δ 7.27–7.33 (m, aromatic), 5.94 (s, pyrazole-H), 2.27 (s, CH₃).

- HRMS : [M + Na]⁺ calculated for C₁₁H₁₃N₃Na: 210.1006.

Bromination-Amination Sequential Strategy

Procedure :

Adapted from a patented route for analogous pyrazoles, this method involves:

- Cyclocondensation : Diethyl butynedioate and methylhydrazine form a pyrazole intermediate.

- Bromination : Treatment with POBr₃ introduces bromine at position 5.

- Amination : Substitution of bromine with ammonia under catalytic conditions yields the 3-amine derivative.

- Bromination : 85% yield using POBr₃ in acetonitrile.

- Amination : Pd/C catalysis in ethanol at 60°C achieves 70% conversion.

Limitations : Requires precise control to avoid over-bromination.

Direct Amination via Hydroxylamine Intermediates

Procedure :

A one-pot synthesis employs 2-methylphenylhydrazine and β-keto nitriles. The nitrile group at position 3 is reduced to an amine using LiAlH₄.

Advantages : Avoids multi-step functionalization but requires anhydrous conditions.

Comparative Analysis of Methods

Challenges and Optimizations

- Regioselectivity : Position 3 amine formation is favored in polar aprotic solvents (DMF > DMSO).

- Side Reactions : Competing N-alkylation is minimized by using bulky amines (e.g., 2-methylaniline).

- Purification : Silica gel chromatography with ethyl acetate/hexane (30:70) effectively isolates the product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylphenyl)pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as hydrogen peroxide or nitric acid.

Reduction: The compound can be reduced to form hydrazine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, nitric acid; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

Substitution: Nitric acid, sulfuric acid, halogens; reactions are often conducted under reflux conditions.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Hydrazine derivatives.

Substitution: Nitrated, sulfonated, or halogenated products.

Scientific Research Applications

1-(2-Methylphenyl)pyrazol-3-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

Industry: Utilized in the development of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Pyrazol-3-amine Derivatives

Structural and Functional Variations

The table below summarizes key structural features, biological activities, and synthetic methodologies of 1-(2-methylphenyl)pyrazol-3-amine and related compounds:

Reactivity and Derivatization

- Ullmann Reaction: In non-fused pyrazol-3-amines (e.g., 1H-pyrazol-3-amine), the Ullmann reaction occurs at N1 with >80% yield. However, fused derivatives like 1H-indazol-3-amines show variable reactivity, with examples of N1 functionalization in 1H-8 and 1H-9 systems .

- Acylation : While this compound undergoes acylation predominantly at N1, fused systems (e.g., 1H-7) exhibit acylation at both N1 and N2, depending on steric and electronic factors .

Physicochemical Properties

- Solubility : Bulky substituents (e.g., tert-butyl in 3-tert-butyl-1-o-tolyl-1H-pyrazol-5-amine, CAS 337533-96-7) increase hydrophobicity, reducing aqueous solubility but improving membrane permeability .

- Thermodynamic Stability: The 1H-tautomer dominance in non-fused pyrazol-3-amines ensures predictable reactivity, whereas fused systems (e.g., 2H-13a/b) adopt 2H-tautomers due to ring strain .

Key Research Findings and Challenges

- Tautomer-Dependent Reactivity: The preference for 1H- or 2H-tautomers in fused vs. non-fused systems complicates synthetic predictability. For example, 2H-13a (R = Me) forms exclusively as the 2H-tautomer due to fused-ring constraints .

Biological Activity

1-(2-Methylphenyl)pyrazol-3-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound is characterized by a pyrazole ring substituted with a 2-methylphenyl group at the nitrogen position. Its structural formula can be represented as:

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains.

- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.

- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cancer cell proliferation and inflammation.

- Interaction with Receptors : The compound may interact with various cellular receptors, influencing signaling pathways related to cell growth and apoptosis.

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate a moderate level of antimicrobial activity, suggesting potential for development as an antibacterial agent .

Anticancer Properties

Research exploring the anticancer effects of this compound on various cancer cell lines revealed promising results. In vitro assays indicated that the compound significantly reduced cell viability in human breast cancer (MCF-7) and lung cancer (A549) cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The compound's IC50 values indicate effective cytotoxicity against these cancer cells, warranting further investigation into its mechanism and potential as a therapeutic agent .

Anti-inflammatory Effects

In vivo studies demonstrated that treatment with this compound reduced inflammation markers in a mouse model of acute inflammation. Key findings included:

- Decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6).

- Reduced swelling in treated groups compared to controls.

These results support the compound's potential role in managing inflammatory diseases .

Q & A

Q. What are the common synthetic routes for 1-(2-Methylphenyl)pyrazol-3-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds. A two-step approach is often employed:

Formation of the pyrazole core : Hydrazine reacts with a diketone or enone under reflux in ethanol or methanol, often catalyzed by acetic acid .

Functionalization : Introduction of the 2-methylphenyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling) using palladium catalysts .

- Critical Parameters :

- Temperature : Higher temperatures (80–100°C) accelerate ring formation but may increase side products.

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Structural Confirmation :

- NMR Spectroscopy : H and C NMR identify substituent patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, pyrazole NH at δ 4.5–5.0 ppm) .

- Mass Spectrometry (MS) : ESI-MS or HRMS confirms molecular ion peaks (e.g., m/z 187.24 for [M+H]) .

- Purity Assessment :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<1% required for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay variability or structural analogs misattributed to the parent compound. To address this:

- Orthogonal Assays : Validate target engagement using both biochemical (e.g., enzyme inhibition) and cellular (e.g., luciferase reporter) assays .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl vs. fluoro groups) to isolate contributions to activity .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC normalized to cell viability controls) .

Q. What strategies optimize reaction conditions for synthesizing this compound derivatives with high enantiomeric purity?

- Methodological Answer :

- Catalytic Asymmetric Synthesis : Use chiral ligands (e.g., BINAP) with palladium catalysts to induce stereoselectivity during coupling steps .

- Design of Experiments (DoE) : Apply factorial designs to screen variables (temperature, catalyst loading, solvent polarity) for maximal enantiomeric excess (ee) .

- In Situ Monitoring : Raman spectroscopy tracks reaction progress and intermediates, enabling real-time adjustments .

Experimental Design & Data Analysis

Q. How should researchers design crystallization trials to determine the X-ray structure of this compound?

- Methodological Answer :

- Solvent Selection : Use a 1:1 mixture of dichloromethane and hexane for slow evaporation, promoting single-crystal growth .

- Data Collection : Employ a synchrotron source (λ = 0.7–1.0 Å) for high-resolution data. SHELXL (v.2018) refines structures, with R-factors <5% indicating high accuracy .

- Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian 16) to confirm bond lengths/angles .

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC and Hill slopes .

- Error Propagation : Use Monte Carlo simulations to assess uncertainty in IC values derived from triplicate assays .

- Multivariate Analysis : PCA identifies confounding variables (e.g., batch effects in cell lines) affecting reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.